N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide
Description
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a chloroacetamide derivative featuring a trichloroethyl backbone substituted with an acetylamino (-NHCOCH₃) group. Key structural analogs, such as N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2, ), share the trichloroethyl core but differ in substituents (e.g., hydroxyl vs. acetylamino groups).
Properties
IUPAC Name |
N-(1-acetamido-2,2,2-trichloroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3N2O2/c1-3(12)10-5(6(7,8)9)11-4(2)13/h5H,1-2H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNMBIAKWJSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide typically involves the reaction of 2,2,2-trichloroethylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Reactants: 2,2,2-trichloroethylamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.
Procedure: The 2,2,2-trichloroethylamine is slowly added to a solution of acetic anhydride, and the mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the reaction proceeds smoothly.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include automated control systems to monitor and adjust reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The acetylamino group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include thiols, amines, and alcohols, often under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Hydrolysis: Produces 2,2,2-trichloroethylamine and acetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Forms oxo derivatives of the acetylamino group.
Scientific Research Applications
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the trichloroethyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Chloroacetamide Derivatives
Key Observations :
- Electron-Withdrawing Effects : Meta-substituted phenyl derivatives (e.g., 3-ClC₆H₄NH-CO-CCl₃, ) exhibit altered crystal parameters due to electron-withdrawing groups, suggesting that substituents on the trichloroethyl backbone significantly influence solid-state geometry.
- Reactivity : The trichloroethyl group in compounds like 2e ( ) facilitates reactions with aromatic systems, enabling applications in heterocyclic chemistry.
Key Observations :
- C-amidoalkylation : A versatile method for synthesizing trichloroethyl derivatives, as demonstrated in , where hemiaminal intermediates react with aromatics under acidic conditions.
- Piperazine Coupling : Derivatives like 8b–8e ( ) were synthesized via coupling reactions, achieving high melting points (190–266°C), indicative of thermal stability.
Biological Activity
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound involves the reaction between 2,2,2-trichloroethylamine and acetic anhydride. The reaction is typically conducted under inert conditions to prevent side reactions. The following outlines the synthesis process:
- Reactants : 2,2,2-trichloroethylamine and acetic anhydride
- Conditions : Inert atmosphere (often nitrogen), temperature around 0-5°C
- Procedure : The reactants are mixed and stirred until the reaction is complete.
- Purification : Techniques such as recrystallization or column chromatography are used to obtain pure product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites on enzymes or receptors, while the trichloroethyl moiety enhances binding affinity through hydrophobic interactions. This dual mechanism modulates the activity of target molecules leading to various biological effects.
Biological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of trichloroethylamine have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus .
- Cytotoxicity : Research indicates that certain derivatives can inhibit the growth of cancer cell lines. In vitro studies have demonstrated that various substituted derivatives can inhibit the incorporation of essential amino acids into macromolecules in cancer cells .
- Enzyme Interaction : The compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes could lead to further therapeutic applications .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of trichloroethylamine derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations ranging from 0.01 mM to 1 mM .
Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of this compound on mouse mammary adenocarcinoma TA3 cells. The compound demonstrated a dose-dependent inhibition of cell growth, correlating with decreased incorporation of L-leucine into cellular proteins .
Data Tables
| Study | Cell Line/Organism | Concentration (mM) | Effect Observed |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 0.01 - 1 | Significant growth inhibition |
| Study 2 | TA3 Adenocarcinoma | 0.01 - 0.1 | Dose-dependent cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via C-amidoalkylation , where chloral hydrate reacts with acetamide derivatives in the presence of concentrated sulfuric acid. Key steps include:
-
Step 1 : Formation of the intermediate N-(2,2,2-trichloro-1-hydroxyethyl)acetamide from chloral hydrate and acetamide.
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Step 2 : Reaction with aromatic or heteroaromatic substrates under acidic conditions (e.g., H₂SO₄) at controlled temperatures (50–80°C) .
-
Optimization : Yield and purity depend on solvent choice (e.g., ethanol or DMF), reaction time (2–8 hours), and stoichiometric ratios. Recrystallization or column chromatography is used for purification .
- Data Table :
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes intermediate stability |
| Solvent | Ethanol | Reduces byproduct formation |
| Catalyst | H₂SO₄ (conc.) | Accelerates amidoalkylation |
Q. How is the structural integrity of this compound validated experimentally?
- Methodology :
- NMR Spectroscopy : ¹H NMR reveals characteristic peaks:
- δ 1.8–2.1 ppm : Acetamide methyl group.
- δ 4.5–5.0 ppm : Trichloroethyl CH proton.
- δ 6.5–7.5 ppm : Aromatic protons (if present) .
- IR Spectroscopy : Key bands include C=O stretch (1650–1700 cm⁻¹) and N–H bend (1540–1580 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) confirms molecular weight (e.g., m/z 325 for C₆H₇Cl₃N₂O₂) .
Advanced Research Questions
Q. What mechanisms underlie the C-amidoalkylation reaction in synthesizing this compound?
- Mechanistic Insight : The reaction proceeds via electrophilic substitution , where the trichloroethyl intermediate acts as an amidoalkylating agent. The hydroxyethyl group is protonated, generating a carbocation that reacts with electron-rich aromatic systems. Steric effects from the trichloromethyl group influence regioselectivity .
- Contradictions : Some studies report competing pathways (e.g., formation of bis-adducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl) derivatives), requiring careful control of stoichiometry .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Trichloroethyl Group : Enhances lipophilicity, improving membrane permeability.
- Acetamide Moiety : Critical for hydrogen bonding with biological targets (e.g., enzymes).
- Halogen Addition : Bromine or fluorine substitutions at aromatic positions increase binding affinity to tryptophan-dependent receptors .
- Experimental Validation :
- Molecular Docking : Simulations show halogen interactions with hydrophobic pockets in target proteins .
- In Vitro Assays : IC₅₀ values for enzyme inhibition correlate with substituent electronegativity .
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
- Methodology :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations).
- Isotopic Labeling : Use ¹³C-labeled analogs to confirm peak assignments.
- Collaborative Studies : Replicate synthesis under standardized conditions to isolate batch-specific variations .
Data Contradiction Analysis
- Example : Discrepancies in melting points (e.g., 185°C in acetone vs. 172°C in ethanol) may arise from polymorphic forms or solvent inclusion. Differential Scanning Calorimetry (DSC) can clarify phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
